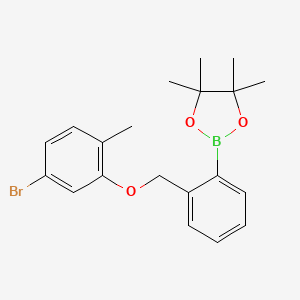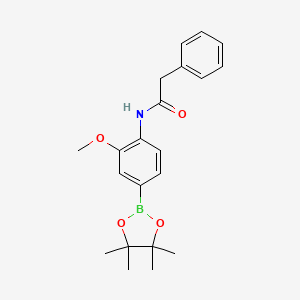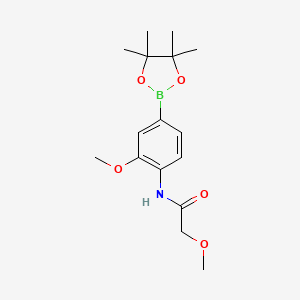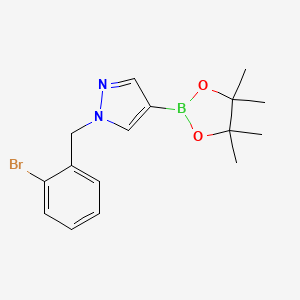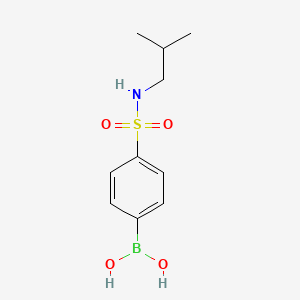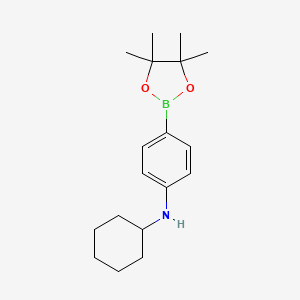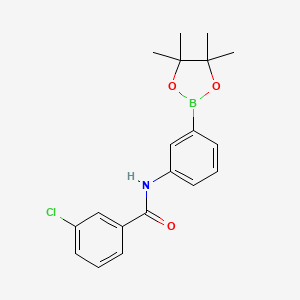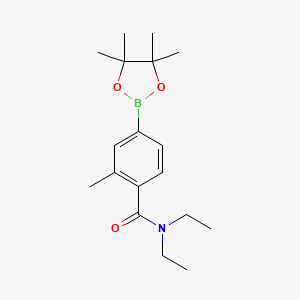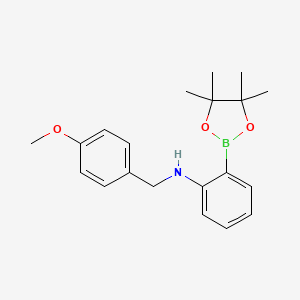
2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a complex organic compound, characterized by the presence of functional groups such as the diethylamino group, sulfonamide, and dioxaborolan. This molecule's unique structure allows it to have diverse applications in various scientific fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide generally involves the following steps:
Preparation of intermediates: : This includes the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.
Formation of sulfonamide bond: : This typically involves the reaction of the amine with a sulfonyl chloride under basic conditions.
Addition of the diethylamino group: : The diethylamino group can be introduced through alkylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely leverage optimized synthetic routes that maximize yield and purity while minimizing cost and environmental impact. This might include:
Continuous flow reactors: to improve reaction efficiency.
Catalysis: for selective transformations.
Automated purification systems: to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: : The compound might undergo oxidation at the amino or dioxaborolan moiety.
Reduction: : Possible reduction of the sulfonamide group.
Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring.
Oxidizing agents: : Such as potassium permanganate or m-chloroperbenzoic acid.
Reducing agents: : Like lithium aluminum hydride or catalytic hydrogenation.
Solvents and catalysts: : Various organic solvents (e.g., dichloromethane) and transition metal catalysts (e.g., palladium) could be used.
Major Products: Major products depend on the reaction conditions but typically include modified versions of the parent compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
As a building block: in organic synthesis for more complex molecules.
As a ligand: in catalysis, exploiting its boron-containing dioxaborolan group.
In enzyme inhibition studies: due to its potential to mimic biological molecules.
Potential therapeutic applications: : Though specific uses are still under research, its structure suggests possible applications in drug development.
Advanced materials: : Could be used in the production of polymers and other materials requiring specific functional groups.
Wirkmechanismus
The mechanism by which this compound exerts its effects varies based on the application:
In catalysis: : It can act as a ligand, coordinating with metals to form active catalytic species.
In biological systems: : It might interact with enzymes or receptors, modifying their activity.
Target interactions: : Likely interacts with specific enzymes or receptors based on its structure.
Pathways: : Depending on its binding affinity, it may influence signaling pathways, enzyme kinetics, or cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds:
Differences: : 2-(Diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is unique due to its combination of functional groups.
Unique Features: : The presence of the dioxaborolan group differentiates it from many other sulfonamides.
Similar sulfonamides: : Compounds with similar sulfonamide structures.
Boronic acid derivatives: : Compounds featuring the boron moiety like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.
Eigenschaften
IUPAC Name |
2-(diethylamino)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BN2O4S/c1-7-21(8-2)12-13-26(22,23)20-16-11-9-10-15(14-16)19-24-17(3,4)18(5,6)25-19/h9-11,14,20H,7-8,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMNMFRQQPXTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085656.png)
